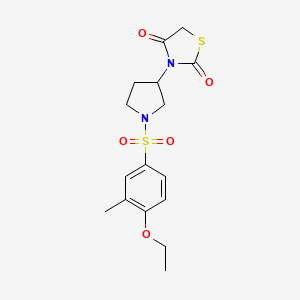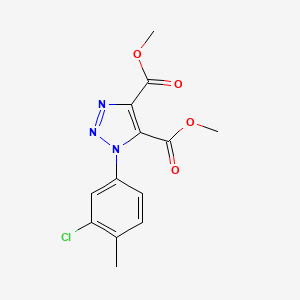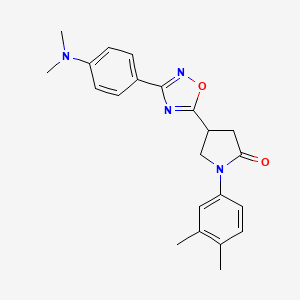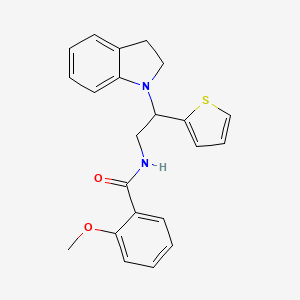![molecular formula C18H16BrNO2S2 B2382090 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide CAS No. 2034496-50-7](/img/structure/B2382090.png)
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide” is a complex organic molecule. It contains a bithiophene moiety, which is a system of two thiophene rings connected by a single bond . The molecule also contains a bromo and methoxy substituents, as well as an amide functional group.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR and X-ray crystallography could be used to determine its structure .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the bromo substituent could be a good leaving group, making it susceptible to nucleophilic substitution reactions . The amide group could participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Structure-Affinity Relationship in Ligand Development
- Studies have focused on structural modifications of related compounds to understand their binding profiles at various receptors, such as dopamine and serotonin receptors. These modifications help in developing high-affinity and selective ligands for specific receptor types (Perrone et al., 2000).
Antioxidant Properties and Potential Applications
- Certain nitrogen-containing bromophenols, which have structural similarities, have shown potent scavenging activity against radicals. These compounds, derived from marine algae, have potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012).
Structural Characterization and Molecular Conformations
- Close structural analogs have been synthesized and characterized to understand their molecular conformations and hydrogen bonding, contributing to the field of crystallography and molecular design (Sagar et al., 2018).
Determination of Receptor Density
- Analogous compounds have been used as probes for determining receptor density, highlighting their utility in neuropharmacology and receptor studies (Colabufo et al., 2001).
Synthesis and Antidopaminergic Properties
- The synthesis of related compounds and their antidopaminergic properties have been explored, contributing to the development of potential antipsychotic agents (Högberg et al., 1990).
Molar Refraction and Polarizability Studies
- Studies on similar compounds have been conducted to understand their molar refraction and polarizability, which are important for understanding drug interactions and properties (Sawale et al., 2016).
Polyhydroxyl Oligothiophenes Synthesis
- Research into polyhydroxyl oligothiophenes, which share structural elements with the compound , provides insights into regioselective synthesis and potential applications in material science (Barbarella & Zambianchi, 1994).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S2/c1-22-13-2-4-16(19)15(10-13)18(21)20-8-6-14-3-5-17(24-14)12-7-9-23-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLGPAYCOYKDLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-Bromo-2-{[1-(pyridine-3-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2382013.png)


![(5Z)-5-[(4-methoxyphenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2382020.png)

![7-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2382024.png)
![5-((3-Bromophenyl)(3-methylpiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382025.png)
![1-[(3R,8As)-3-propan-2-yl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-chloroethanone](/img/structure/B2382026.png)
![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2382028.png)
![Methyl (E)-4-[[4-(5-chloro-1,3-benzoxazol-2-yl)morpholin-2-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2382029.png)
